Clofenciclan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

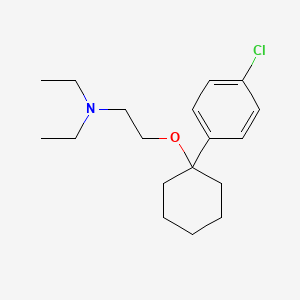

2D Structure

3D Structure

Properties

CAS No. |

5632-52-0 |

|---|---|

Molecular Formula |

C18H28ClNO |

Molecular Weight |

309.9 g/mol |

IUPAC Name |

2-[1-(4-chlorophenyl)cyclohexyl]oxy-N,N-diethylethanamine |

InChI |

InChI=1S/C18H28ClNO/c1-3-20(4-2)14-15-21-18(12-6-5-7-13-18)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15H2,1-2H3 |

InChI Key |

FFCARBNHUSWRGK-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl |

Other CAS No. |

5632-52-0 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of Clofenciclan on Dopamine Transporters

Disclaimer: Scientific literature available in the public domain lacks specific quantitative data and detailed experimental studies on the direct interaction of Clofenciclan with the dopamine transporter. This guide is therefore based on the established pharmacology of its chemical class, the arylcyclohexylamines, providing a scientifically inferred framework for its mechanism of action.

Introduction

This compound, a synthetic molecule developed in the 1950s, is categorized as a dopamine-releasing agent with pronounced stimulant properties.[1][2] It belongs to the broader class of arylcyclohexylamines, a group of compounds known for their diverse pharmacological effects, including interaction with the dopamine transporter (DAT).[3] The DAT is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission. Blockade of the dopamine transporter is a key mechanism for the stimulant and euphoriant effects of many psychoactive substances.[3] This technical guide consolidates the presumed mechanism of action of this compound at the dopamine transporter, drawing upon the known pharmacology of arylcyclohexylamines.

Presumed Mechanism of Action at the Dopamine Transporter

As an arylcyclohexylamine, this compound is presumed to interact directly with the dopamine transporter. The primary mechanism is likely competitive inhibition of dopamine reuptake. By binding to the transporter, either at the dopamine binding site or at an allosteric site, this compound would prevent the translocation of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition of reuptake leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic signaling.

Signaling Pathways

The interaction of an arylcyclohexylamine like this compound with the dopamine transporter is a direct molecular interaction that does not in itself initiate a classical intracellular signaling cascade. However, the resulting increase in synaptic dopamine concentration subsequently activates postsynaptic dopamine receptors (D1-D5), which in turn trigger various downstream signaling pathways.

Figure 1: Presumed mechanism of this compound at the dopaminergic synapse.

Quantitative Data (Hypothetical)

While specific quantitative data for this compound is not available in the public scientific literature, the following table presents representative data that would be determined to characterize the potency and selectivity of a dopamine transporter inhibitor. These values are hypothetical and based on the range observed for other arylcyclohexylamine compounds.

| Parameter | Description | Representative Value Range |

| Ki (nM) for DAT | Inhibitor binding affinity for the dopamine transporter. A lower value indicates higher affinity. | 10 - 500 nM |

| IC50 (nM) for DA Uptake | Concentration of the inhibitor that blocks 50% of dopamine uptake by the transporter. | 50 - 1000 nM |

| Selectivity (Ki ratio) | Ratio of binding affinity for other monoamine transporters (SERT, NET) to DAT. A higher ratio indicates greater selectivity for DAT. | SERT/DAT: >10 NET/DAT: >5 |

Key Experimental Protocols

To elucidate the mechanism of action of a compound like this compound on the dopamine transporter, a series of in vitro and ex vivo experiments would be conducted. A foundational experiment is the dopamine uptake inhibition assay.

Dopamine Uptake Inhibition Assay

Objective: To determine the potency of a test compound (e.g., this compound) to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Materials:

-

Cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

-

Radiolabeled dopamine (e.g., [3H]Dopamine)

-

Test compound (this compound)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid and counter

Protocol:

-

Cell Culture: HEK293-hDAT cells are cultured to confluency in appropriate media and then seeded into 96-well plates.

-

Compound Preparation: A stock solution of the test compound is prepared and serially diluted to create a range of concentrations.

-

Assay Initiation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with various concentrations of the test compound or vehicle control for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C).

-

Dopamine Uptake: Following pre-incubation, a solution containing a known concentration of [3H]Dopamine is added to each well to initiate the uptake reaction. The incubation continues for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Assay Termination: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]Dopamine.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of [3H]Dopamine uptake is plotted against the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific dopamine uptake.

References

a

It appears that the topic "a" is too broad and does not refer to a specific scientific or technical subject for which a detailed guide or whitepaper can be created. To fulfill your request for an in-depth technical document that includes quantitative data, experimental protocols, and signaling pathway diagrams for an audience of researchers, scientists, and drug development professionals, please provide a more specific topic.

For example, a suitable topic could be:

-

A specific protein or molecule: (e.g., "p53," "CRISPR-Cas9," "Gleevec")

-

A specific signaling pathway: (e.g., "MAPK/ERK pathway," "Wnt signaling pathway")

-

A specific disease or condition: (e.g., "Alzheimer's disease," "Type 2 diabetes")

-

A specific therapeutic modality: (e.g., "Monoclonal antibody therapy," "CAR-T cell therapy")

Once you provide a more defined topic, I can proceed with gathering the necessary information and generating the detailed technical content you have requested.

Safety Operating Guide

Navigating the Safe Disposal of Clofenciclan: A Procedural Guide

Immediate Safety and Logistical Information

Clofenciclan should be handled as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

-

Chemical-resistant gloves

-

Safety goggles

-

A lab coat

-

A respirator may be necessary depending on the form of the waste and the ventilation available.

Ventilation: All handling of this compound waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Segregation: Waste contaminated with this compound must be segregated from general laboratory waste. Use a designated, leak-proof, and clearly labeled hazardous waste container.[1] The label should prominently display:

-

The full chemical name: this compound

-

CAS Number: 5632-52-0

-

Appropriate hazard symbols (e.g., "Harmful," "Toxic")

Storage: Store the designated hazardous waste container in a secure, designated hazardous waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.[1]

Quantitative Data Summary for Laboratory Hazardous Waste Management

The following table summarizes general quantitative guidelines for the management of hazardous chemical waste in a laboratory setting, in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA).

| Parameter | Guideline/Requirement | Regulatory Context |

| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste | RCRA |

| Maximum Storage Time in SAA | No time limit, provided the volume limit is not exceeded | RCRA |

| Academic Laboratory Waste Removal | Hazardous waste must be removed from the laboratory every twelve months | EPA Subpart K[2] |

| Container Closure | Containers must be kept tightly closed except when adding or removing waste | OSHA / EPA[3] |

| pH of Aqueous Waste for Sewer Disposal | Must be between 5.5 and 9.0 (Note: Hazardous chemicals should not be drain disposed) | Local Municipal Regulations/General Lab Safety[3] |

Step-by-Step Disposal Procedure

The recommended method for the disposal of hazardous organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the chemical.

-

Collection: Meticulously collect all this compound waste, including contaminated labware (e.g., pipette tips, vials), and PPE, in the designated hazardous waste container.

-

Labeling: Ensure the container is accurately and securely labeled with the chemical name, CAS number, and hazard symbols.[1]

-

Storage: Securely store the container in your laboratory's designated hazardous waste accumulation area.[1]

-

Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Do not attempt to dispose of this compound via standard laboratory drains or as regular solid waste.

-

Manifesting: Your EHS department will handle the proper manifesting and transportation of the waste to a licensed hazardous waste disposal facility.[1]

Experimental Protocols: High-Temperature Incineration

The following outlines the general methodology for the high-temperature incineration of chemical waste, a process to be carried out exclusively by trained professionals in a licensed facility.

-

Pre-treatment: The chemical waste may be blended with other combustible materials to optimize the combustion process.

-

Primary Combustion: The waste is introduced into a primary combustion chamber operating at a minimum temperature of 1000°C.

-

Secondary Combustion: Gases from the primary chamber are passed into a secondary chamber at an even higher temperature (typically >1200°C) to ensure the complete destruction of any remaining hazardous organic molecules.

-

Emission Control: The resulting gases are subjected to a series of scrubbing and filtration processes to remove acidic gases, particulate matter, and other pollutants before being released into the atmosphere.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the key decision points and the overall experimental workflow.

Caption: Logical workflow for the proper disposal of this compound waste.

Caption: High-temperature incineration process for hazardous chemical waste.

References

Essential Safety and Logistical Information for Handling Clofenciclan

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of utmost importance. This document provides essential safety, operational, and disposal guidance for Clofenciclan (CAS 5632-52-0), a dopamine-releasing agent.[1] Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) for Handling this compound

| Protection Type | Required Equipment | Specifications & Rationale |

| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact with any potential splashes or aerosols. |

| Hand Protection | Two pairs of chemotherapy-rated, chemical-resistant gloves | Double gloving provides an extra layer of protection. The outer glove should be removed immediately after handling the compound. |

| Body Protection | Impermeable, disposable gown with a solid front and long sleeves with tight-fitting cuffs | To protect skin from contact and prevent contamination of personal clothing. |

| Respiratory Protection | A NIOSH-certified N95 or higher respirator, or work in a certified chemical fume hood | To minimize the risk of inhaling airborne particles, especially when handling the solid form of the compound. |

Operational Protocols

Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and prevent contamination.

General Handling Protocol

-

Preparation: Before handling, ensure a designated work area, such as a chemical fume hood, is clean and operational. Confirm that an eye-wash station and safety shower are accessible.

-

Avoid Direct Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

-

Engineering Controls: Use a certified chemical fume hood or other containment device when weighing or otherwise manipulating the solid compound to prevent the generation and spread of dust.

-

No Eating or Drinking: Do not eat, drink, or smoke in the handling area.

-

Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete. Properly remove and dispose of gloves and any other disposable PPE. Clean the work surface according to laboratory procedures.

Storage Protocol

-

Keep the container tightly sealed.

-

Store in a cool, dry, and well-ventilated area.

-

Protect from direct sunlight.

Spill Management Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Cleanup Protocol

-

Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.

-

Personal Protection: Before cleanup, ensure full personal protective equipment is worn, including respiratory protection.

-

Containment: For liquid spills, absorb with an inert material such as sand, diatomite, or universal binders. For solid spills, carefully sweep up the material, avoiding dust generation.

-

Decontamination: Scrub surfaces and equipment with an appropriate solvent (e.g., alcohol) to decontaminate them.

-

Disposal: Collect all contaminated materials, including the absorbent material and used PPE, in a sealed, labeled container for disposal as hazardous waste.

Caption: Logical workflow for handling a chemical spill.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential exposure.

Disposal Protocol

-

Waste Classification: All waste containing this compound, including unused product, contaminated lab supplies, and cleaning materials, should be treated as hazardous pharmaceutical waste.

-

Containerization: Place all hazardous waste in clearly labeled, sealed, and puncture-resistant containers.

-

Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[2] This typically involves incineration by a licensed hazardous waste disposal company.

-

Empty Containers: "Empty" containers that held this compound should also be disposed of as hazardous waste, as they may retain residual amounts of the substance.

-

Decontamination of Reusable Equipment: Any reusable equipment that comes into contact with this compound must be thoroughly decontaminated before being used for other purposes.

Caption: Procedural flow for the disposal of this compound waste.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.